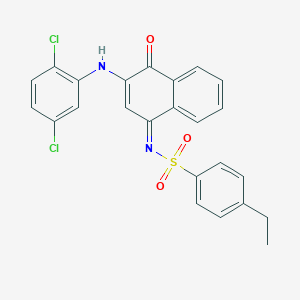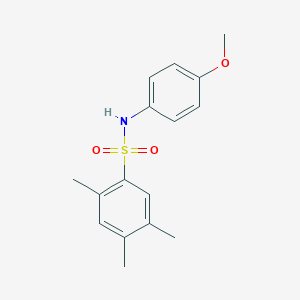
N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide, commonly known as DAS, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
DAS is believed to exert its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, DAS prevents cancer cells from dividing and proliferating. DAS also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DAS has been shown to have a number of biochemical and physiological effects. It inhibits the activity of topoisomerase II, induces apoptosis in cancer cells, and reduces inflammation. It has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using DAS in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, one limitation is that it may not be suitable for use in certain experimental systems, as it may have off-target effects or interact with other compounds in unpredictable ways.
将来の方向性
There are several potential future directions for research on DAS. One area of interest is its potential use in combination with other anti-cancer agents, in order to enhance its effectiveness. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease or autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of DAS, and to identify any potential side effects or limitations of its use.
In conclusion, N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethylbenzenesulfonamide, or DAS, is a synthetic compound that has potential applications in scientific research. It has been extensively studied for its anti-cancer and anti-inflammatory properties, and has been shown to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. While there are advantages and limitations to using DAS in lab experiments, there are several potential future directions for research on this compound, including its use in combination with other anti-cancer agents and its potential use in treating other diseases.
合成法
DAS is synthesized by reacting 2,5-dichloroaniline with 1,4-naphthoquinone in the presence of a base, followed by the addition of 4-ethylbenzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
DAS has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
分子式 |
C24H18Cl2N2O3S |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
(NZ)-N-[3-(2,5-dichloroanilino)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C24H18Cl2N2O3S/c1-2-15-7-10-17(11-8-15)32(30,31)28-21-14-23(24(29)19-6-4-3-5-18(19)21)27-22-13-16(25)9-12-20(22)26/h3-14,27H,2H2,1H3/b28-21- |
InChIキー |
SCZYGZWJAVXWIK-HFTWOUSFSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)Cl)Cl |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)Cl)Cl |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)